Potent Activation of Oxidized sGC: Ataciguat Sodium vs. Cinaciguat
Ataciguat sodium activates the oxidized/heme-free form of sGC with an EC50 ranging from 0.5 to 10 µM in purified enzyme and tissue preparations [1]. In direct comparison, cinaciguat (BAY 58-2667) demonstrates a higher potency for the same target, with an EC50 of approximately 0.2 µM in purified heme-free sGC and 10-15 nM in platelet assays [2][3]. While cinaciguat is more potent, ataciguat sodium's efficacy is uniquely enhanced by oxidative conditions, as detailed in other evidence items.
| Evidence Dimension | Activation of heme-free/oxidized sGC |
|---|---|
| Target Compound Data | EC50 = 0.5-10 µM |
| Comparator Or Baseline | Cinaciguat (BAY 58-2667): EC50 = ~0.2 µM (purified sGC) / 10-15 nM (platelets) |
| Quantified Difference | Cinaciguat is 2.5- to 500-fold more potent in vitro, depending on the assay system. |
| Conditions | Purified bovine lung sGC or human corpus cavernosum isolates for ataciguat; purified sGC with Tween 20 or platelets for cinaciguat |
Why This Matters
While less potent in standard assays, ataciguat sodium's efficacy is selectively enhanced under oxidative stress, a condition where cinaciguat's activity may be unchanged or limited, making the choice of compound dependent on the specific disease model's redox environment.
- [1] Schindler U, et al. Biochemistry and pharmacology of novel anthranilic acid derivatives activating heme-oxidized soluble guanylyl cyclase. Mol Pharmacol. 2006 Apr;69(4):1260-8. PMID: 16332991 View Source
- [2] Evgenov OV, et al. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential. Nat Rev Drug Discov. 2006;5(9):755-68. PMID: 16955067 View Source
- [3] Stasch JP, et al. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat. Mol Pharmacol. 2011;80(5):865-75. PMID: 21862686 View Source
